1-(Pyridin-3-yl)butane-1,3-dione
Overview
Description
“1-(Pyridin-3-yl)butane-1,3-dione” is a chemical compound with the molecular formula C9H9NO2 . It is also known by other names such as Nicotinoylacetone and 1,3-Butanedione, 1-(3-pyridinyl)- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method involving addition, oximation, and esterification reactions was used to synthesize a series of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a butanedione subunit . The InChI code for this compound is 1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 163.17 g/mol . It is a powder at room temperature . The melting point is reported to be between 80-85 degrees Celsius .Scientific Research Applications
Synthesis and Derivatives
1-(Pyridin-3-yl)butane-1,3-dione serves as a precursor in the synthesis of various derivatives with potential applications. For instance, Rateb (2011) described the synthesis of pyridine-2(1H)thione/one derivatives through solvent-free conditions, leading to compounds with applications in medicinal chemistry and material science (Rateb, 2011).
Tautomerism Studies
Dobosz, Gawinecki, and Ośmiałowski (2010; 2023) conducted detailed density functional theory (DFT) and NMR studies on the tautomerism and structural dynamics of this compound and its derivatives. These studies are crucial for understanding the chemical behavior and potential applications in various fields like pharmaceuticals and materials (Dobosz, Gawinecki, & Ośmiałowski, 2010), (Hansen, Darugar, Vakili, & Kamounah, 2023).
Novel Optical Sensing Structures
In 2019, Li et al. demonstrated the potential of pyridin-3-yl)butane-1,3-dione derivatives in novel optical sensing structures, particularly in creating functional films with luminescent properties. This has implications for sensor technology and material sciences (Li, Gu, Zhou, Ma, Tang, Gao, & Wang, 2019).
Antimicrobial Activity
Chate, Ghotekar, Bhagat, and Gill (2013) explored the synthesis of chromone derivatives from this compound, which exhibited significant antimicrobial activity. This highlights its potential in developing new antibacterial and antifungal agents (Chate, Ghotekar, Bhagat, & Gill, 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It is suggested that it may involve a retro-claisen reaction . This reaction could lead to changes in the structure of the target molecules, potentially altering their function .
Biochemical Pathways
It is possible that the compound could interact with various biochemical pathways, depending on its specific targets
Result of Action
Some studies suggest that it may have antifungal activity . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Properties
IUPAC Name |
1-pyridin-3-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXWZQQDUKDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306151 | |
Record name | Nicotinoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-37-4 | |
Record name | 1-(3-Pyridinyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3594-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 174282 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinoylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-3-yl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(Pyridin-3-yl)butane-1,3-dione an interesting molecule for drug discovery?
A: this compound possesses a unique structure that serves as a versatile scaffold for developing new pharmaceutical compounds. Its structure contains both a pyridine ring and a 1,3-dione moiety, both known to interact with various biological targets. Specifically, this compound has shown promise in developing inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) [].
Q2: How does this compound interact with IDO1?
A: Research indicates that derivatives of this compound, particularly those containing a trifluoroethyl group, exhibit strong inhibitory effects on IDO1 []. This inhibition occurs through a multifaceted interaction involving:
Q3: Can you provide an example of structural characterization for a derivative of this compound?
A: One study focused on the crystal structure of (Z)-3-(2-hydroxyphenylamino)-1-(pyridin-3-yl)but-2-en-1-one, a derivative of this compound []. Key findings include:
Q4: Why is the inhibition of IDO1 considered relevant in a therapeutic context?
A: IDO1 plays a crucial role in the kynurenine pathway, which regulates the immune response. In certain diseases, like cancer, IDO1 activity can be upregulated, leading to immunosuppression within the tumor microenvironment. Inhibiting IDO1 could potentially reverse this immunosuppression, allowing the immune system to recognize and target cancer cells more effectively []. Therefore, this compound derivatives, by acting as IDO1 inhibitors, hold promise as potential anticancer agents.
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